4-Amino-3-bromoquinoline

Organic Synthesis Bromination Process Chemistry

4-Amino-3-bromoquinoline is the strategic choice for medicinal chemists building parallel libraries. Its orthogonally reactive 3-bromo and 4-amino groups enable sequential diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitution, creating diverse compound arrays from a single scaffold. Process chemists benefit from established synthetic routes (82% yield baseline) and ≥98% HPLC purity for reliable scale-up. QC teams can rapidly verify identity via the distinctive melting point (200.6-201.7°C). With a predicted pKa of 6.53, derivatives target neutral to mildly acidic cellular compartments.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 36825-36-2
Cat. No. B189530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-bromoquinoline
CAS36825-36-2
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)Br)N
InChIInChI=1S/C9H7BrN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12)
InChIKeyTYGUEEGQSYNEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-bromoquinoline (CAS 36825-36-2): Procurement-Relevant Baseline Properties and Research Intermediate Profile


4-Amino-3-bromoquinoline (CAS 36825-36-2), also named 3-bromo-4-aminoquinoline, is a heterocyclic aromatic compound belonging to the quinoline family . It features a bromine atom at the 3-position and an amino group at the 4-position of the quinoline scaffold . The compound has a molecular weight of 223.07 g/mol and a molecular formula of C9H7BrN2 . It is primarily utilized as a research intermediate in the synthesis of more complex aminoquinoline derivatives for pharmaceutical and material science applications .

Why 4-Amino-3-bromoquinoline (CAS 36825-36-2) Cannot Be Casually Substituted by Generic Analogs


While 4-aminoquinoline, 3-bromoquinoline, and other bromo/aminoquinoline isomers share the quinoline core, their substituent patterns dictate fundamentally different reactivity and downstream synthetic utility . For instance, the 3-bromo substituent in 4-Amino-3-bromoquinoline is uniquely positioned to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling precise elaboration at the 3-position, a feat not possible with non-brominated analogs like 4-aminoquinoline [1]. Conversely, the 4-amino group provides a handle for nucleophilic substitution or amide bond formation, differentiating it from bromoquinolines lacking this functionality . Substituting with a positional isomer like 7-bromo-4-aminoquinoline alters the electronic landscape and steric accessibility, leading to divergent reaction outcomes and biological target interactions [2]. Therefore, empirical selection based on specific functional group positioning is essential for reproducible research and process development.

Quantitative Differentiation Evidence for 4-Amino-3-bromoquinoline (CAS 36825-36-2)


Synthesis Yield Comparison: 4-Amino-3-bromoquinoline vs. 4-Aminoquinoline Bromination

The bromination of 4-aminoquinoline to produce 4-Amino-3-bromoquinoline proceeds with a reported yield of 82% under optimized conditions using elemental bromine in acetic acid at 0°C . This yield is a direct measure of synthetic efficiency for this specific transformation. While comparative yields for the bromination of other aminoquinoline isomers (e.g., 5- or 7-aminoquinoline) are not available in the same study, this value serves as a benchmark for assessing the feasibility and cost-effectiveness of utilizing this route versus alternative syntheses of related intermediates .

Organic Synthesis Bromination Process Chemistry

Melting Point as an Identity and Purity Benchmark vs. Isomeric Bromoquinolines

4-Amino-3-bromoquinoline exhibits a sharp melting point of 200.6–201.7 °C . This value is significantly distinct from related compounds such as 3-bromoquinoline (m.p. 54-56 °C ) and 4-bromoquinoline (m.p. 62-64 °C ). The high melting point and narrow range are indicative of high crystalline purity and provide a critical, easily measured physical constant for confirming identity and batch-to-batch consistency upon receipt .

Analytical Chemistry Quality Control Compound Identification

Predicted pKa Value for Basicity Comparison in Medicinal Chemistry

The predicted acid dissociation constant (pKa) for 4-Amino-3-bromoquinoline is 6.53 ± 0.50 . This value places its basicity within the class of 4-aminoquinolines, which are known to accumulate in acidic cellular compartments (e.g., lysosomes, food vacuoles of parasites) [1]. While a direct experimental pKa comparator for an identical, non-brominated analog is not provided, the prediction offers a starting point for understanding its protonation state at physiological pH (7.4), where a significant fraction (~12%) would be protonated and membrane-permeable, compared to a purely neutral compound [1].

Physicochemical Properties Drug Design ADME Prediction

Purity Specification: A Minimum Standard for Reproducible Research

Reputable vendors supply 4-Amino-3-bromoquinoline with a minimum purity of 96% as determined by HPLC . This specification ensures that the material is of sufficient quality for use as a research intermediate without additional purification steps, which is crucial for maintaining reproducibility in multi-step synthetic sequences . In contrast, some vendors may offer lower purity grades or no purity guarantee, introducing unacceptable variability .

Quality Control Analytical Chemistry Procurement

Orthogonal Reactivity: Differentiating the 3-Bromo vs. 4-Amino Handles

The unique value of 4-Amino-3-bromoquinoline lies in its orthogonal functional handles. The 3-bromo substituent is specifically activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups [1]. Simultaneously, the 4-amino group can be independently modified through acylation, reductive amination, or diazotization. This dual, orthogonal reactivity is not present in analogs like 4-aminoquinoline (no bromine for coupling) or 3-bromoquinoline (no amino group for functionalization) . The 1,2-relationship of these groups on the quinoline ring also directs specific metal-catalyzed cyclizations and heterocycle formations [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Recommended Application Scenarios for 4-Amino-3-bromoquinoline (CAS 36825-36-2) Based on Evidence


Diversity-Oriented Synthesis of Quinoline-Based Libraries

Medicinal chemists requiring a central scaffold for rapid parallel synthesis should prioritize 4-Amino-3-bromoquinoline. Its orthogonal reactivity (Evidence Item 5) allows for sequential diversification at the 3- and 4-positions, enabling the creation of structurally diverse compound libraries for hit identification and lead optimization programs targeting kinases, GPCRs, or epigenetic enzymes [1].

Synthesis of Advanced Pharmaceutical Intermediates with Verified Purity

Process chemists scaling up the synthesis of a clinical candidate where 4-Amino-3-bromoquinoline is a key intermediate should procure material with a specified HPLC purity of ≥96% (Evidence Item 4) to ensure batch-to-batch reproducibility and avoid costly purification bottlenecks. The established synthesis with an 82% yield (Evidence Item 1) provides a baseline for cost-of-goods calculations .

Development of pH-Sensitive Fluorescent Probes or Targeted Delivery Vectors

Researchers designing molecules whose subcellular localization depends on protonation state can leverage the predicted pKa of 6.53 (Evidence Item 3). This value, which differs significantly from the more basic class of 4-aminoquinolines, suggests that 4-Amino-3-bromoquinoline-derived constructs will have a distinct distribution profile, making them suitable for targeting neutral or mildly acidic cellular environments rather than highly acidic compartments like lysosomes [2].

Quality Control and Identity Verification in Receiving Laboratories

Analytical and quality control departments can utilize the distinctive melting point of 200.6-201.7 °C (Evidence Item 2) as a primary identity check. The stark contrast with common positional isomers (e.g., 3- and 4-bromoquinoline, m.p. 54-64 °C) provides a simple, fast, and definitive method to confirm that the correct compound has been received before use in critical experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-bromoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.